![molecular formula C47H76O11Si B13437096 5-O-[(1,1-Dimethylethyl)dimethylsilyl] Ivermectin B1 Monosaccharide](/img/structure/B13437096.png)
5-O-[(1,1-Dimethylethyl)dimethylsilyl] Ivermectin B1 Monosaccharide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-O-[(1,1-Dimethylethyl)dimethylsilyl] Ivermectin B1 Monosaccharide: is a derivative of Ivermectin, a well-known antiparasitic agent. This compound is characterized by the addition of a dimethylsilyl group to the Ivermectin B1 monosaccharide structure, which enhances its stability and modifies its chemical properties. The molecular formula of this compound is C47H76O11Si with a molecular weight of 845.185 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-O-[(1,1-Dimethylethyl)dimethylsilyl] Ivermectin B1 Monosaccharide typically involves the protection of the hydroxyl group in Ivermectin B1 monosaccharide using a dimethylsilyl group. This is achieved through a silylation reaction, where the hydroxyl group reacts with a silylating agent such as tert-butyldimethylsilyl chloride in the presence of a base like imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent such as dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using chromatographic techniques and characterized using spectroscopic methods such as NMR and mass spectrometry .
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the ketone or aldehyde groups back to hydroxyl groups.
Substitution: The silyl group can be substituted with other protective groups or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Acidic or basic conditions can facilitate the substitution of the silyl group.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Regeneration of hydroxyl groups.
Substitution: Introduction of new functional groups in place of the silyl group.
科学研究应用
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of new antiparasitic agents .
Biology: In biological research, it serves as a tool to study the mechanisms of action of Ivermectin derivatives and their interactions with biological targets .
Medicine: The compound is investigated for its potential therapeutic applications, especially in the treatment of parasitic infections .
Industry: In the pharmaceutical industry, it is used in the development and production of antiparasitic drugs .
作用机制
The mechanism of action of 5-O-[(1,1-Dimethylethyl)dimethylsilyl] Ivermectin B1 Monosaccharide is similar to that of Ivermectin. It binds to glutamate-gated chloride channels in the nerve and muscle cells of parasites, leading to an increase in the permeability of the cell membrane to chloride ions. This results in hyperpolarization, paralysis, and eventual death of the parasite . The silyl group enhances the stability of the compound, potentially improving its efficacy .
相似化合物的比较
Ivermectin B1 Monosaccharide: The parent compound without the silyl group.
Avermectin B1a Monosaccharide: Another derivative of avermectin with similar antiparasitic properties.
Uniqueness: The addition of the dimethylsilyl group in 5-O-[(1,1-Dimethylethyl)dimethylsilyl] Ivermectin B1 Monosaccharide enhances its stability and modifies its chemical properties, potentially leading to improved pharmacokinetic and pharmacodynamic profiles compared to its parent compound .
属性
分子式 |
C47H76O11Si |
|---|---|
分子量 |
845.2 g/mol |
IUPAC 名称 |
(1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21-[tert-butyl(dimethyl)silyl]oxy-24-hydroxy-12-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |
InChI |
InChI=1S/C47H76O11Si/c1-14-27(2)41-30(5)20-21-46(57-41)25-35-23-34(56-46)19-18-29(4)40(55-38-24-37(51-11)39(48)32(7)53-38)28(3)16-15-17-33-26-52-43-42(58-59(12,13)45(8,9)10)31(6)22-36(44(49)54-35)47(33,43)50/h15-18,22,27-28,30,32,34-43,48,50H,14,19-21,23-26H2,1-13H3/b16-15+,29-18+,33-17+/t27-,28-,30-,32-,34+,35-,36-,37-,38-,39-,40-,41+,42+,43+,46+,47+/m0/s1 |
InChI 键 |
WEFRRBUYJDSVNU-YDOUAQGLSA-N |
手性 SMILES |
CC[C@H](C)[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O[Si](C)(C)C(C)(C)C)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O)OC)\C)C |
规范 SMILES |
CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O[Si](C)(C)C(C)(C)C)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)O)OC)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


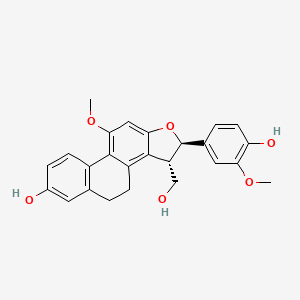
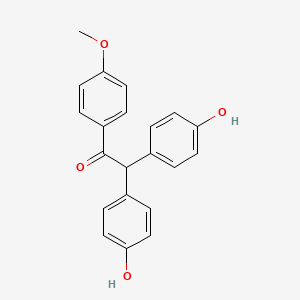
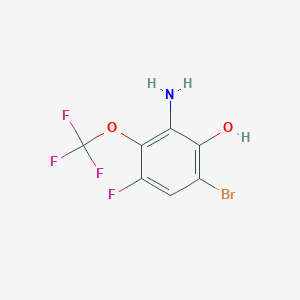
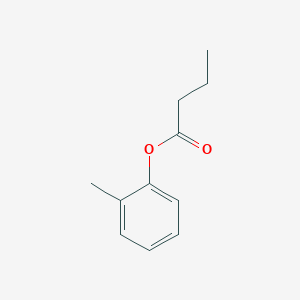
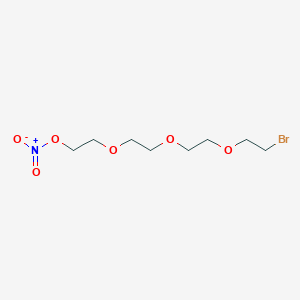
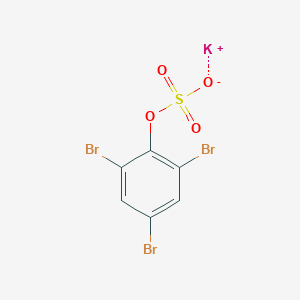
![[[[4-(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)-2-butynyl]oxy]methyl]-phosphonic Acid](/img/structure/B13437046.png)
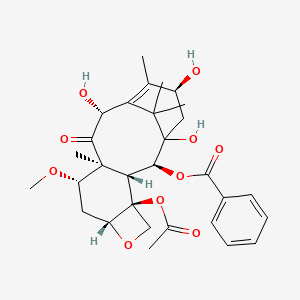
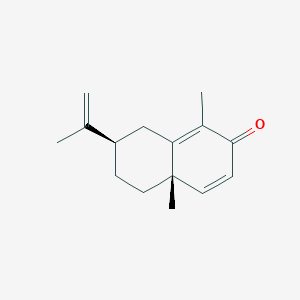
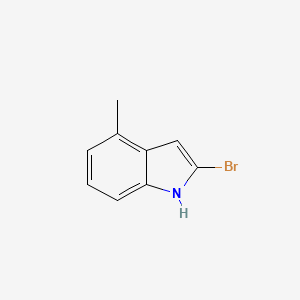
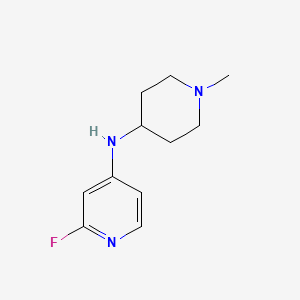
![1,2a,3,6,7,8-Hexahydro-cyclopenta[cd]pyren-4(2H)-one](/img/structure/B13437073.png)
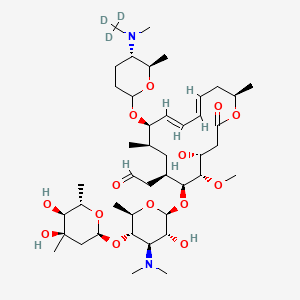
![(3beta,15beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-15-methyl-androst-5-en-17-one](/img/structure/B13437087.png)
